![molecular formula C9H15NO B14888676 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol is a spirocyclic compound characterized by a cyclopropyl group attached to a seven-membered ring containing a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 1-acetyl-1-carboxycyclopropane, with hydrazine . Another method includes the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .
Applications De Recherche Scientifique
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific mechanical or chemical properties
Mécanisme D'action
The mechanism by which 5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and spirocyclic structure may enhance binding affinity and specificity, leading to inhibition or activation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: Shares the spirocyclic structure but lacks the cyclopropyl group.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Contains a similar spiro ring system with different substituents.
Uniqueness
5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
5-cyclopropyl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H15NO/c11-8-5-10(7-1-2-7)6-9(8)3-4-9/h7-8,11H,1-6H2 |
Clé InChI |
CIIOJMFSMOGNOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC(C3(C2)CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


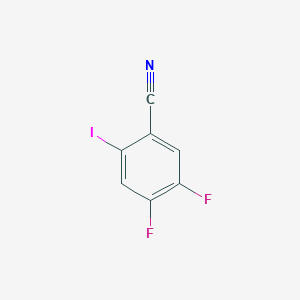
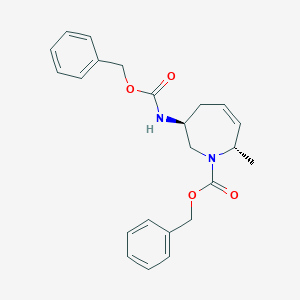

![1,8,10,17-Tetramethyl-3,6,12,15-tetrazapentacyclo[13.3.1.13,17.16,10.18,12]docosane-4,9,14,18-tetrone](/img/structure/B14888613.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
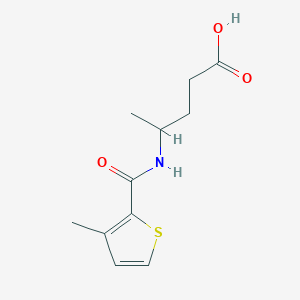


![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
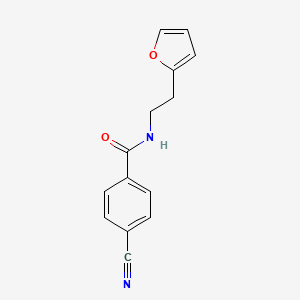
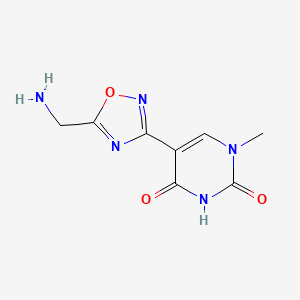
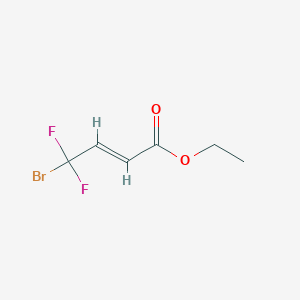
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
